N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
This compound features a benzimidazole core substituted with a methyl group at the 1-position, linked via a methylene bridge to a piperidinecarboxamide moiety. The piperidine ring is further functionalized with a 2-pyrimidinyl group.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O/c1-24-16-8-3-2-7-15(16)23-17(24)12-22-18(26)14-6-4-11-25(13-14)19-20-9-5-10-21-19/h2-3,5,7-10,14H,4,6,11-13H2,1H3,(H,22,26) |
InChI Key |
LQLYPKSUHHYNJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the benzimidazole intermediate.
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide group, which can be achieved through the reaction of the intermediate with piperidine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The pyrimidine ring can interact with nucleic acids, affecting their stability and function . The piperidine carboxamide group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Observations :
- The benzimidazole-pyrimidine-piperidine triad is a recurring motif in kinase inhibitors (e.g., zongertinib ).
- Substitution patterns (e.g., trifluoromethylpyridine in Compound 39 ) influence lipophilicity and target affinity.
Pharmacological and Physicochemical Properties
Physicochemical Data
Analysis :
- The higher pKa of the oxane analog suggests greater basicity compared to the benzimidazole-containing compound, impacting solubility and membrane permeability.
- Molecular weight differences (e.g., zongertinib at 561.62 vs. ~395 for the target compound) may influence bioavailability and blood-brain barrier penetration.
Research Findings and Clinical Relevance
- Zongertinib : As a clinical-stage kinase inhibitor, its benzimidazole-pyrimidine scaffold demonstrates efficacy in targeting tyrosine kinases, suggesting analogous mechanisms for the target compound .
- Imatinib analogs : Patent methods for plasma concentration determination () highlight the importance of pharmacokinetic optimization in structurally related therapeutics.
Unresolved Questions :
- Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence.
- Comparative studies on metabolic stability or toxicity profiles are needed to prioritize lead candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
